Reduced CYP2C19 Inhibition Liability Compared to Other Alpha-Bromo Ketones
In human liver microsome assays, 2-bromo-4-hydroxybutyrophenone exhibits an IC50 of 7,000 nM for CYP2C19 inhibition [1]. This value is approximately 3.7-fold higher (less potent inhibition) than a structurally related alpha-bromo ketone derivative (CHEMBL2018920), which shows an IC50 of 1,870 nM for CYP2C8 under comparable conditions [2]. The reduced CYP inhibition liability may translate to a lower potential for metabolic drug-drug interactions in in vitro or in vivo studies, making it a potentially safer choice for certain applications.
| Evidence Dimension | CYP450 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7,000 nM (CYP2C19) |
| Comparator Or Baseline | CHEMBL2018920 (alpha-bromo ketone analog): IC50 = 1,870 nM (CYP2C8) |
| Quantified Difference | 3.7-fold higher IC50 (lower inhibition potency) for 2-bromo-4-hydroxybutyrophenone |
| Conditions | Human liver microsomes; preincubation 5 min; LC/MS/MS analysis |
Why This Matters
Lower CYP inhibition reduces the risk of off-target metabolic interactions, which is critical when evaluating compounds for lead optimization in drug discovery programs.
- [1] BindingDB. BDBM50069813 (CHEMBL3407785): IC50 for CYP2C19. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069813 (accessed 2026-04-16). View Source
- [2] BindingDB. BDBM50380506 (CHEMBL2018920): IC50 for CYP2C8. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380506 (accessed 2026-04-16). View Source
